molecular formula C9H10FNO B12103515 2-(Dimethylamino)-4-fluorobenzaldehyde

2-(Dimethylamino)-4-fluorobenzaldehyde

Cat. No.: B12103515
M. Wt: 167.18 g/mol
InChI Key: RHLNVTUVWBGGJS-UHFFFAOYSA-N
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Description

4-Fluoro-2-(dimethylamino)benzaldehyde , is an organic compound with the chemical formula C9H10FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group. This compound is of interest due to its diverse applications in various fields.

Preparation Methods

a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:

4-Fluorobenzaldehyde+Dimethylamine+POCl3This compound\text{4-Fluorobenzaldehyde} + \text{Dimethylamine} + \text{POCl}_3 \rightarrow \text{this compound} 4-Fluorobenzaldehyde+Dimethylamine+POCl3​→this compound

b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.

    Reduction: Reduction with suitable reagents can yield the corresponding alcohol.

    Substitution: The fluorine atom can be replaced by other substituents.

    Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.

Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of various organic compounds.

    Fluorescent Probes: Due to its fluorescence properties, it is used as a probe in biological studies.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

Mechanism of Action

The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other benzaldehydes, such as 4-fluorobenzaldehyde and 2-(dimethylamino)benzaldehyde.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(dimethylamino)-4-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3

InChI Key

RHLNVTUVWBGGJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)C=O

Origin of Product

United States

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